Elloramycin
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Overview
Description
Elloramycin A is a member of the class of tetracenomycins that is 8-demethyltetracenomycin C in which the hydroxyl hydrogens at position 8 and 10 a are replaced by a 2,3,4-tri-O-methyl-alpha-L-rhamnosyl and methyl groups respectively. It has a role as a bacterial metabolite and an antimicrobial agent. It is an alpha-L-rhamnoside, a carboxylic ester, an enol ether, an enone, a monosaccharide derivative, a member of phenols, a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone. It derives from a tetracenomycin C.
Scientific Research Applications
Biosynthesis of Elloramycin
- This compound, an anthracycline-like antitumor drug produced by Streptomyces olivaceus, requires glycosylation for its biosynthesis. Key genes involved in its biosynthesis include a set for polyketide moiety synthesis, sugar transfer, and methylation. Additionally, a separate cluster of genes for L-rhamnose biosynthesis is crucial (Ramos et al., 2008).
Deoxysugar Methylation in Biosynthesis
- Three genes (elmMI, elmMII, elmMIII) in the this compound gene cluster are involved in deoxysugar methylation, essential for forming the permethylated L-rhamnose moiety of this compound. These methyltransferases are responsible for methylation at specific positions on the sugar moiety attached to the this compound aglycon (Patallo et al., 2001).
Sugar Flexibility in Glycosyltransferase
- The glycosyltransferase gene involved in this compound biosynthesis, ElmGT, demonstrates a broad range of sugar substrate flexibility. It can transfer various monosaccharides and a disaccharide to the this compound aglycon, indicating its potential utility in combinatorial biosynthesis (Blanco et al., 2001).
Purification Methods
- The purification of this compound, an anthraquinone antibiotic, has been studied using preparative reversed-phase liquid chromatography. The study provides insights into optimizing purification methods based on sample solubility and solvent strength (Kulik & Fiedler, 1998).
This compound Isolation and Characterization
- This compound was isolated and characterized from Streptomyces olivaceus. It shows moderate antibacterial activity and exhibits potential as an antitumor agent. The study detailed its structure, including the identification of its aglycon and sugar components (Drautz et al., 1985).
Combinatorial Biosynthesis
- Hybrid this compound analogs were generated by combining genes from the this compound and oleandomycin biosynthetic pathways. This demonstrates the potential for creating novel compounds through the combination of different polyketide biosynthetic genes (Rodriguez et al., 2000).
Properties
Molecular Formula |
C32H36O15 |
---|---|
Molecular Weight |
660.6 g/mol |
IUPAC Name |
methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-3-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1 |
InChI Key |
OYEXGNNKRQPUBW-FJYHMNRNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)OC)OC |
SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC |
Synonyms |
elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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